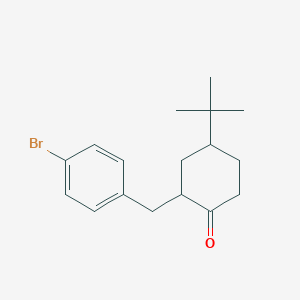

2-(4-Bromobenzyl)-4-(tert-butyl)cyclohexan-1-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Kinetic Study of Radical Cyclization

The first paper presents a kinetic study on the radical cyclization of N-tert-butyl-o-bromobenzylmethacryl amides, which leads to the formation of 2-benzazepines. The study focuses on the 7-endo selective cyclization and investigates the regioselectivity of the reaction, which is found to be controlled kinetically, indicating that neophyl rearrangement is not a possibility. The research also explores 1,7-hydrogen transfer and the reaction kinetics involving Bu3SnH and Bu3SnD, providing insights into the overall reaction kinetics and relative rates for cyclization and reduction processes .

Aryl Radical Cyclization with Alkyne and Tandem Carboxylation

The second paper discusses the electrochemical reduction of 2-(2-propynyloxy)bromobenzenes in the presence of carbon dioxide, which results in aryl radical cyclization with a carbon-carbon triple bond. This process is followed by the fixation of two molecules of carbon dioxide, leading to the formation of 2,2-ring-fused succinic acid derivatives. The study highlights the successful construction of various skeletons, such as dihydrobenzofuran and indoline, through aryl radical cyclization. Additionally, the paper describes the synthesis of a novel spiro compound from one of the succinic acid derivatives .

Structure of the 4-tert-butylbenzyl Alcohol–β-cyclodextrin Complex

The third paper investigates the structure of the 4-tert-butylbenzyl alcohol–β-cyclodextrin complex. The study reveals that two β-cyclodextrin molecules form dimers through hydrogen bonds, which accommodate two 4-tert-butylbenzyl alcohol molecules. The research also compares the β-cyclodextrin dimeric structures and discusses the influence of the guest molecule on the heptagonal symmetry of the β-cyclodextrin molecules. The paper emphasizes the importance of solvation of the guest polar group for the positioning and stability within the β-cyclodextrin cavity .

Transfer Hydro-tert-Butylation of Alkenes

The fourth paper explores the use of cyclohexa-1,4-dienes with a tert-butyl group at C3 as isobutane equivalents in the B(C6F5)3-catalyzed transfer hydro-tert-butylation of alkenes. This study introduces a novel method for incorporating tertiary alkyl groups into carbon frameworks. The research also discusses the transient carbocation intermediates and the competing reaction pathways that arise during the process .

Scientific Research Applications

Rubidium Extraction from Brine Sources

4-Tert-butyl-2-(α-methylbenzyl) phenol, a compound structurally similar to 2-(4-Bromobenzyl)-4-(tert-butyl)cyclohexan-1-one, has been utilized in the extraction of rubidium from brine sources containing lithium. The study highlights the efficiency and selectivity of this compound for rubidium extraction, with optimal conditions at a pH of 13.0 and an initial concentration of 1.0 mol·L−1 (Wang et al., 2015).

Halogenation of Cyclohexenes

In the study of halogenation reactions, tert-butyl cyclohexene derivatives, akin to 2-(4-Bromobenzyl)-4-(tert-butyl)cyclohexan-1-one, have been observed to undergo bromination and chlorination. The study provides insight into the conformation and reaction products of these halogenation reactions, which are essential for understanding chemical reactivity and synthesis pathways (Bouteiller-Prati et al., 1983).

Cytotoxic Activity of Benzyl-furan Derivatives

Benzyl-furan derivatives, which include structures similar to 2-(4-Bromobenzyl)-4-(tert-butyl)cyclohexan-1-one, have been synthesized and evaluated for their cytotoxic activity against various cancer cell lines. This study highlights the potential therapeutic applications of these compounds in cancer treatment (Teixeira et al., 2007).

Photoaffinity Labeling

Compounds structurally related to 2-(4-Bromobenzyl)-4-(tert-butyl)cyclohexan-1-one have been synthesized and used as photolabile carbene generating labels for biochemical agents. This study opens up possibilities for their use in photoaffinity labeling, a technique important in studying biomolecular interactions (Nassal, 1983).

Catalytic Activity in Cyclohexane Oxidation

Certain cyclohexane derivatives, structurally akin to 2-(4-Bromobenzyl)-4-(tert-butyl)cyclohexan-1-one, have been characterized for their catalytic activity towards the oxidation of cyclohexane. These studies demonstrate the potential use of such compounds in catalysis, which is a fundamental process in chemical manufacturing (Sutradhar et al., 2016).

properties

IUPAC Name |

2-[(4-bromophenyl)methyl]-4-tert-butylcyclohexan-1-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23BrO/c1-17(2,3)14-6-9-16(19)13(11-14)10-12-4-7-15(18)8-5-12/h4-5,7-8,13-14H,6,9-11H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVSJLRUHAWXFOK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1CCC(=O)C(C1)CC2=CC=C(C=C2)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23BrO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[(4-Bromophenyl)methyl]-4-tert-butylcyclohexan-1-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-[(4-chlorophenyl)methyl]-1-(3-hydroxypropyl)-3,9-dimethyl-1H,4H,6H,7H,8H,9H-[1,2,4]triazino[4,3-g]purine-6,8-dione](/img/structure/B2510608.png)

![3-((5-((4-fluorobenzyl)thio)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2510609.png)

![2-Chloro-N-[1-[3,5-dimethyl-1-(2,2,2-trifluoroethyl)pyrazol-4-yl]ethyl]propanamide](/img/structure/B2510610.png)

![2-[1-(1-Methylpyrazol-4-yl)sulfonylpiperidin-4-yl]-6-phenylpyridazin-3-one](/img/structure/B2510617.png)

![1-{2-[(2,5-Dimethylphenyl)amino]-4-methyl-1,3-thiazol-5-yl}ethanone](/img/no-structure.png)

![N-[3-(4-methoxyphenyl)-4-oxo-4H-[1]benzothieno[3,2-b]pyran-2-yl]furan-2-carboxamide](/img/structure/B2510624.png)

![1-[2-(4-Methylpiperidin-1-YL)phenyl]methanamine dihydrochloride](/img/structure/B2510627.png)

![3-(4-hydroxyphenyl)-5H-indeno[1,2-c]pyridazin-5-one](/img/structure/B2510628.png)

![N-(benzo[d]thiazol-5-yl)-4-(ethylsulfonyl)benzamide](/img/structure/B2510631.png)